- Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301, Tetrahedron, 2013, 69(1), 184-189

Cas no 968-93-4 (testolactone)

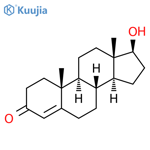

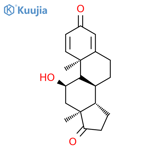

testolactone structure

Productnaam:testolactone

testolactone Chemische en fysische eigenschappen

Naam en identificatie

-

- testolactone

- -TESTOLACTONE

- 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren

- 1,2-dehydrotestololactone

- 1,2-didehydro-testololacton

- 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione

- 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone

- 1-dehydrotestololactone

- delta(1)-dehydrotestolactone

- Δ1-Testolactone

- TESTOLACTONE,USP24

- Testosterone

- 17a-oxa-D-homo-1,4-androstadien-3,17-dione

- fludestrin

- sq9538

- teolit

- teslac

- teslak

- testolacton

- testololactone

- 1,2-Didehydrotestololactone

- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone

- (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)

- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)

- D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)

- Testololactone, 1-dehydro- (7CI)

- 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione

- 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-

- MeSH ID: D013738

- NSC 23759

- SQ 9538

- Δ1-Dehydrotestololactone

- Δ1-Testololactone

- TESTOLACTONE [USP-RS]

- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone

- Testolactona [INN-Spanish]

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione

- 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone

- Testolactona (INN-Spanish)

- Testolactonum (INN-Latin)

- BDBM50367848

- BPEWUONYVDABNZ-DZBHQSCQSA-N

- TESTOLACTONE (USP IMPURITY)

- D00153

- CS-5268

- TESTOLACTONE [WHO-DD]

- CHEMBL1571

- delta(1)-Testolactone

- .DELTA.1-Testololactone

- BRD-K69636617-001-01-7

- Testolactonum [INN-Latin]

- therapeutic testolactone

- HMS3750O07

- Tox21_111576

- 17a-Oxa-D-homoandrosta-1,17-dione

- TESLAC (TN)

- 1 Dehydrotestolactone

- NSC 12173

- Testolactonum

- DB00894

- TESTOLACTONE [MI]

- 1-Dehydrotestolactone

- TESTOLACTONE [ORANGE BOOK]

- NCI60_001908

- SQ-9538

- HSDB 3255

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione

- NCGC00159329-02

- Testolactona

- Testololactone, 1,2-didehydro-

- Testolactone (USAN:USP:INN)

- Q3985253

- D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione

- Testolactone [USAN:USP:INN]

- W-100129

- 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone

- Testolattone

- NS00004469

- DELTA(1)-DEHYDROTESTOLOLACTONE

- .DELTA.1-Dehydrotestololactone

- TESTOLACTONE [VANDF]

- Testolactone ciii

- delta1-Testololactone

- DTXCID303644

- C02197

- Testolattone [DCIT]

- TESTOLACTONE [INN]

- delta(1)-Testololactone

- EINECS 213-534-6

- GTPL7303

- TESTOLACTONE CIII [USP-RS]

- TESTOLACTONE [USAN]

- TESTOLACTONE [HSDB]

- NSC-23759

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione

- Testololactone, 1-dehydro-

- TESTOLACTONE [USP IMPURITY]

- CAS-968-93-4

- 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone

- 968-93-4

- TESTOLACTONE CIII (USP-RS)

- UNII-6J9BLA949Q

- CHEBI:9460

- Testolactone (USP/INN)

- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone

- 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone

- Delta1-Testolactone

- D-Homo-17a-oxaandrosta-1,17-dione

- 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone

- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone

- .DELTA.1-Dehydrotestolactone

- TESTOLACTONE (USP-RS)

- AKOS015840139

- 6J9BLA949Q

- NSC23759

- BCP10926

- 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone

- LMST02020084

- DTXSID2023644

- Testololactone,2-didehydro-

- SCHEMBL4053

- Delta-1-testololactone

- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione

- HY-13763

-

- MDL: MFCD00866295

- Inchi: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1

- InChI-sleutel: BPEWUONYVDABNZ-DZBHQSCQSA-N

- LACHT: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C

Berekende eigenschappen

- Exacte massa: 300.17300

- Monoisotopische massa: 300.172545

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 22

- Aantal draaibare bindingen: 0

- Complexiteit: 602

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 5

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 3

- Topologisch pooloppervlak: 43.4

Experimentele eigenschappen

- Kleur/vorm: Solid powder

- Dichtheid: 1.17

- Smeltpunt: 218-219°

- Kookpunt: 482°Cat760mmHg

- Vlampunt: 213.4°C

- Brekindex: 1.567

- PSA: 43.37000

- LogboekP: 3.58990

- Specifieke rotatie: D23 -45.6° (c = 1.24 in chloroform)

testolactone Beveiligingsinformatie

- Signaalwoord:Warning

- Opslagvoorwaarde:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

testolactone Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-10 mg |

Testolactone |

968-93-4 | 98.82% | 10mg |

¥2925.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-2 mg |

Testolactone |

968-93-4 | 98.82% | 2mg |

¥1300.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-5 mg |

Testolactone |

968-93-4 | 98.82% | 5mg |

¥1950.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-50 mg |

Testolactone |

968-93-4 | 98.82% | 50mg |

¥7898.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-100 mg |

Testolactone |

968-93-4 | 98.82% | 100MG |

¥11847.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-25 mg |

Testolactone |

968-93-4 | 98.82% | 25mg |

¥5265.00 | 2021-09-23 |

testolactone Productiemethode

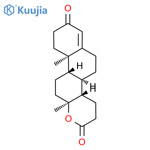

Synthetic Routes 1

Synthetic Routes 2

Reactievoorwaarden

1.1 Solvents: Dimethyl sulfoxide , Water ; 5 d, 24 °C

Referentie

- Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analogues, Journal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308

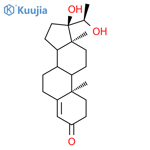

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Reactievoorwaarden

1.1 Solvents: Acetone , Water ; 8 d, 27 °C

Referentie

- Transformation of steroids by Trichoderma hamatum, Enzyme and Microbial Technology, 2007, 40(6), 1615-1621

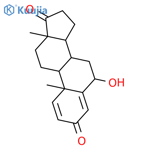

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Reactievoorwaarden

Referentie

- Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivatives, Zhurnal Obshchei Khimii, 1967, 37(6), 1252-6

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

testolactone Raw materials

- Androsta-1,4-diene-3,17-dione

- Testosterone

- Androstenedione

- Hydroxyprogesterone

- Pregnenolone

- Boldenone

- Progesterone

testolactone Preparation Products

testolactone Gerelateerde literatuur

-

Shabir H. Lone,Muzzaffar A. Bhat,Rayees A. Lone,Salman Jameel,Javeed A. Lone,Khursheed A. Bhat New J. Chem. 2018 42 4579

-

Ewa Koz?owska,Monika Urbaniak,Anna Kancelista,Monika Dymarska,Edyta Kostrzewa-Sus?ow,?ukasz St?pień,Tomasz Janeczko RSC Adv. 2017 7 31493

-

3. Expedient synthesis of lactone analogues of formestane as new potential aromatase inhibitorsElisiário J. Tavares da Silva,Maria L. Sá e Melo,André S. Campos Neves,José A. Paix?o,L. C. R. Andrade,Maria-José M. Almeida,M. M. R. Costa J. Chem. Soc. Perkin Trans. 1 1997 3487

-

Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2013 30 213

-

Marina P. Savi?,Jovana J. Ajdukovi?,Jovana J. Plav?a,Sofija S. Beki?,Andjelka S. ?eli?,Olivera R. Klisuri?,Dimitar S. Jakimov,Edward T. Petri,Evgenija A. Djurendi? Med. Chem. Commun. 2018 9 969

968-93-4 (testolactone) Gerelateerde producten

- 106505-90-2(Boldenone Cypionate)

- 4416-57-3(Testololactone)

- 13103-34-9(Boldenone Undecylenate)

- 977-32-2(Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate)

- 1361872-92-5(2-Amino-3-(3,4-dichlorophenyl)pyridine-6-methanol)

- 1804836-84-7(4-(Bromomethyl)-2-iodo-5-methoxy-3-(trifluoromethoxy)pyridine)

- 2138138-79-9(2-amino-7-(tert-butoxy)carbonyl-5H,6H,7H,8H-imidazo1,2-apyrazine-3-carboxylic acid)

- 867327-79-5(N-(1,3-benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide)

- 2229155-44-4(2-chloro-4-fluoro-1-(2-methylbut-3-yn-2-yl)benzene)

- 1013753-74-6((2S)-2-[[4-(1H-indole-3-carbonyl)piperazine-1-carbonyl]amino]-4-methylsulfanyl-butanoic acid)

Aanbevolen leveranciers

钜澜化工科技(青岛)有限公司

Goudlid

CN Leverancier

Bulk

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Goudlid

CN Leverancier

Bulk

Handan Zechi Trading Co., Ltd

Goudlid

CN Leverancier

Bulk

Wuhan ChemNorm Biotech Co.,Ltd.

Goudlid

CN Leverancier

Reagentie

Tiancheng Chemical (Jiangsu) Co., Ltd

Goudlid

CN Leverancier

Bulk